molecular formula C21H25NO3S2 B2550612 3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1797085-28-9

3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No. B2550612
CAS RN: 1797085-28-9
M. Wt: 403.56
InChI Key: HSENFECMVHQMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C21H25NO3S2 and its molecular weight is 403.56. The purity is usually 95%.
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Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Drug Discovery

The 8-azabicyclo[3.2.1]octane scaffold has significant potential in drug discovery. Its unique nitrogen-containing heterocyclic structure makes it an attractive synthetic intermediate. Researchers have explored its application as a key building block in total synthesis. However, due to its challenging scaffold, acquiring 8-azabicyclo[3.2.1]octanes remains an interesting area of study .

Synthetic Methodology

Efforts to develop efficient synthetic methodologies for constructing the 8-azabicyclo[3.2.1]octane scaffold continue to evolve. Researchers worldwide have contributed to advancements in achieving stereocontrol during its formation. These developments are crucial for expanding the compound’s applications in various fields .

Other Potential Applications

While the above areas represent major research directions, the compound’s unique structure may find applications beyond tropane alkaloids and drug discovery. Further investigations could reveal additional uses in fields such as materials science, catalysis, and bioorganic chemistry.

properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S2/c1-15-11-12-26-20(15)9-10-21(23)22-16-7-8-17(22)14-19(13-16)27(24,25)18-5-3-2-4-6-18/h2-6,11-12,16-17,19H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSENFECMVHQMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

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